![molecular formula C14H24BrNSi B12569468 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine CAS No. 212612-76-5](/img/structure/B12569468.png)
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is an organosilicon compound that features a bromine atom and a tri(propan-2-yl)silyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tri(propan-2-yl)silyl group. One common method involves the reaction of 2-bromo-6-chloropyridine with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
科学的研究の応用
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine has several scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the interaction with boronic acids and palladium catalysts . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: This compound has a similar structure but with a methyl group instead of the tri(propan-2-yl)silyl group.
(2-Bromoethynyl)triisopropylsilane: This compound features a bromoethynyl group attached to a triisopropylsilyl group.
Uniqueness
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is unique due to the presence of both a bromine atom and a bulky tri(propan-2-yl)silyl group. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
特性
CAS番号 |
212612-76-5 |
|---|---|
分子式 |
C14H24BrNSi |
分子量 |
314.34 g/mol |
IUPAC名 |
(6-bromopyridin-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H24BrNSi/c1-10(2)17(11(3)4,12(5)6)14-9-7-8-13(15)16-14/h7-12H,1-6H3 |
InChIキー |
NZCRNCBJOUZGBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=NC(=CC=C1)Br)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


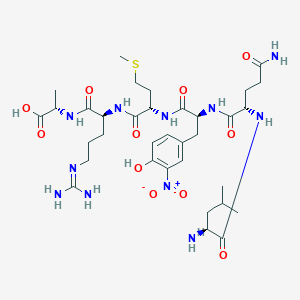

![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)


![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
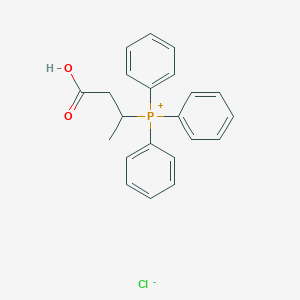
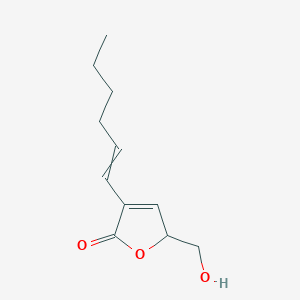
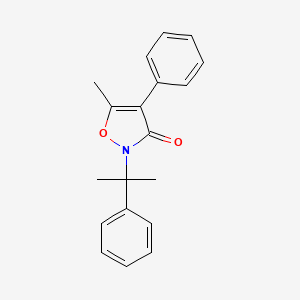
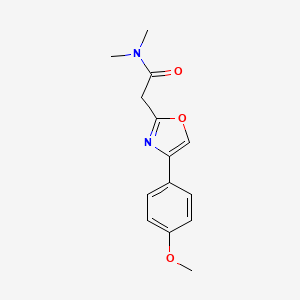

![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
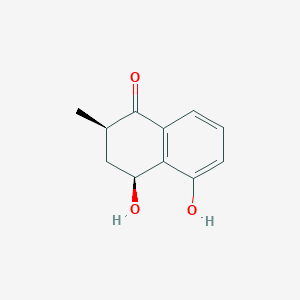
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)
